Nigrumnin I
Description
Nigrumnin I is a steroidal oligoglycoside isolated from the whole plant of Solanum nigrum L., a member of the Solanaceae family. Its structure was elucidated as (25R)-5α-spirostan-3β-ol 3-O-β-D-xylopyranosyl-(1→3)-[α-L-arabinopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside through comprehensive spectroscopic analysis, including 1H-NMR, 13C-NMR, 2D correlation spectroscopy (COSY, TOCSY, HMQC, HMBC), and FAB-MS . This compound belongs to the spirostanol saponin class, characterized by a steroidal aglycone backbone (spirostan) conjugated with a branched oligosaccharide chain.
Properties
Molecular Formula |
C55H90O25 |
|---|---|
Molecular Weight |
1151.3 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C55H90O25/c1-21-8-13-55(71-18-21)22(2)34-31(80-55)15-28-26-7-6-24-14-25(9-11-53(24,4)27(26)10-12-54(28,34)5)73-51-46(78-50-42(67)39(64)35(60)23(3)72-50)43(68)44(33(17-57)75-51)76-52-47(79-49-41(66)37(62)30(59)20-70-49)45(38(63)32(16-56)74-52)77-48-40(65)36(61)29(58)19-69-48/h21-52,56-68H,6-20H2,1-5H3/t21-,22+,23+,24+,25+,26-,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42-,43+,44+,45+,46-,47-,48+,49+,50+,51-,52+,53+,54+,55-/m1/s1 |
InChI Key |
YYCFEJVBMMGRLX-ZOPCGVIKSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Synonyms |
(25R)-5alpha-spirostan-3beta-ol 3-O-betaD-xylopyranosyl-(1-->3)-(alpha-L-arabinopyranosyl-(1 -->2))-beta-D- glucopyranosyl-(1-->4)-(alpha-L-rhamnopyranosyl(1-->2))-beta-D- galactopyranoside nigrumnin I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Degalactotigonin
Degalactotigonin, another steroidal saponin from Solanum nigrum, shares the spirostan aglycone core with Nigrumnin I but differs in glycosylation. Its structure includes a 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside chain, lacking the arabinose and rhamnose units present in this compound . This structural variation impacts solubility and receptor interactions. Degalactotigonin exhibits potent anticancer activity by inhibiting the EGFR signaling pathway in pancreatic cancer cells, inducing apoptosis and cell cycle arrest . In contrast, this compound’s bioactivity remains less documented, suggesting that its extended glycosylation may alter pharmacokinetic properties or target specificity.
Utroside B
Utroside B, also isolated from Solanum nigrum, is a hepatoprotective saponin with a (25R)-spirostan-3β-ol aglycone but a distinct glycosidic chain: 3-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside . Unlike this compound, Utroside B’s simpler glycosylation correlates with its selective activity against hepatocellular carcinoma via modulation of caspase-dependent pathways . The absence of xylose and rhamnose in Utroside B highlights the role of specific sugar residues in mediating cytotoxicity.
Solanigrosides (I–V)
Solanigrosides I–V, isolated from Solanum species, are structurally analogous to this compound but differ in aglycone configuration and glycosylation. For example, Solanigroside I contains a 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl-(1→3)-β-D-galactopyranoside chain, while Solanigroside V features a terminal glucose moiety instead of xylose . These variations influence membrane permeability and binding affinity to sterol-recognizing proteins.
Functional Comparison with Related Compounds
Anticancer Mechanisms
- Degalactotigonin : Targets EGFR tyrosine kinase, suppressing PI3K/Akt and MAPK pathways .
- Utroside B : Activates p53 and Bax proteins, promoting mitochondrial apoptosis .
- This compound : Predicted to interact with cytoskeletal proteins (e.g., tubulin) based on in silico studies, but experimental validation is pending .
Structural-Activity Relationships (SAR)
- Glycosylation Complexity: Increased branching (e.g., arabinose and rhamnose in this compound) enhances water solubility but may reduce cellular uptake compared to less glycosylated analogs like Utroside B.
- Aglycone Modifications : The 5α-spirostan configuration in this compound versus 5β-spirostans in Solanigrosides affects membrane fluidity interactions .
Data Tables
Table 1: Structural Comparison of this compound and Analogous Compounds
Table 2: Spectroscopic Data Key Differences
Q & A
Q. What methodologies are employed to isolate and characterize Nigrumnin I from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography for purification. Structural characterization uses spectroscopic methods: nuclear magnetic resonance (NMR) for atomic connectivity, mass spectrometry (MS) for molecular weight, and infrared (IR) spectroscopy for functional groups. Purity is quantified via HPLC with UV detection, ensuring ≥95% purity for pharmacological studies .
Q. How is the structural integrity of synthesized this compound confirmed?
X-ray crystallography (XRD) provides definitive 3D structural confirmation. Complementary techniques include high-resolution MS for molecular formula validation and 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry. For novel derivatives, computational modeling (e.g., DFT calculations) may validate electronic properties .
Q. What thresholds define acceptable purity levels for this compound in experimental studies?
Pharmacological studies require ≥95% purity, validated by HPLC with a refractive index or UV detector. Impurity profiles must comply with ICH guidelines (e.g., ≤0.1% for unknown impurities). For in vivo studies, endotoxin levels should be <0.25 EU/mg via LAL assay .
Advanced Research Questions
Q. How can experimental designs optimize the bioavailability of this compound in preclinical models?
Use a factorial design to test variables like formulation (e.g., liposomal encapsulation), co-administration with bioavailability enhancers (e.g., piperine), or prodrug strategies. Pharmacokinetic parameters (AUC, Cmax, Tmax) should be measured via LC-MS/MS in plasma samples collected at timed intervals. Cross-species comparisons (rodent vs. non-rodent) improve translational relevance .
Q. What statistical approaches address dose-response inconsistencies in this compound studies?
Nonlinear regression models (e.g., Hill equation) quantify EC50/IC50 values and assess efficacy plateaus. For heterogeneous data, mixed-effects models account for inter-study variability. Meta-analyses aggregate results across studies, weighted by sample size and quality scores (e.g., SYRCLE risk-of-bias tool) .
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data?
Cross-validate using human-derived 3D cell cultures or organoids to bridge in vitro-in vivo gaps. Assess metabolic stability via liver microsome assays and correlate with in vivo metabolite profiling. Transcriptomic or proteomic analyses (e.g., RNA-seq, SILAC) identify off-target effects that may explain discrepancies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and catalyst concentration. Use design of experiments (DOE) to optimize synthesis pathways. Batch consistency is validated via orthogonal analytical methods (e.g., NMR, XRD, DSC) and stability testing under ICH accelerated conditions .
Methodological Considerations
- Reproducibility : Document experimental protocols in alignment with the ARRIVE guidelines for preclinical studies. Include raw data and instrument parameters in supplementary materials .
- Data Validation : Use negative/positive controls (e.g., siRNA knockdown for target specificity) and blinded analysis to reduce bias .
- Ethical Compliance : For in vivo work, obtain institutional animal care committee (IACUC) approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
